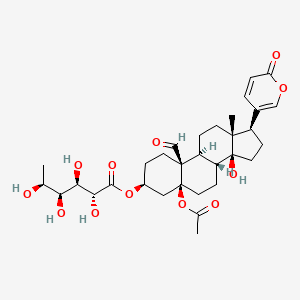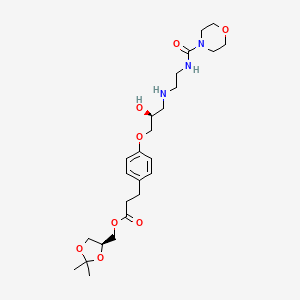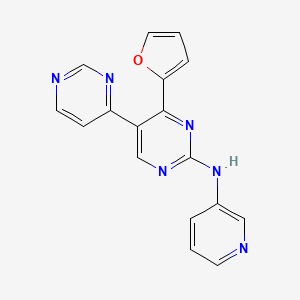
LAS38096
概要
説明
LAS38096 は、A2B アデノシン受容体の強力で選択的な有効な拮抗薬です。 この受容体に対する親和性が高く、Ki 値は 17 nM です 。この化合物は主に、さまざまな生理学的および病理学的プロセスにおける A2B アデノシン受容体の役割を研究するための科学研究で使用されています。
準備方法
合成経路と反応条件
LAS38096 の合成には、いくつかの段階が含まれます。重要な段階の 1 つには、0℃ の無水テトラヒドロフラン (THF) 中での 4-メチルピリミジンとエチル 2-フロエートの反応が含まれます。 この反応により、1-(2-フリル)-2-ピリミジン-4-イルエタノンが生成され、その後、他の試薬と反応させて最終生成物が生成されます 。
工業生産方法
This compound の具体的な工業生産方法はあまり文献に記載されていませんが、この化合物は通常、研究室で制御された条件下で合成されています。このプロセスには、精確な温度管理、無水溶媒の使用、および高純度と収率を確保するための精製工程が含まれます。
化学反応解析
反応の種類
This compound は、その構造中に反応性の官能基が存在するため、主に置換反応を起こします。また、特定の条件下では、酸化反応と還元反応にも関与することができます。
一般的な試薬と条件
置換反応: これらの反応は、アミンやチオールなどの求核剤を伴うことがよくあります。これらの反応は、通常、ジメチルスルホキシド (DMSO) や THF などの極性溶媒中で行われます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応により、this compound のさまざまなアミン誘導体が生成される可能性があります。
科学研究への応用
This compound は、A2B アデノシン受容体の選択的な拮抗作用のため、科学研究で広く使用されています。その用途には次のようなものがあります。
化学: アデノシン受容体拮抗薬の結合親和性と選択性を研究する。
生物学: 細胞シグナル伝達経路における A2B アデノシン受容体の役割を調査する。
医学: 喘息、がん、心血管疾患などの病状における潜在的な治療的用途を探求する。
産業: A2B アデノシン受容体を標的とする新規薬剤の開発。
化学反応の分析
Types of Reactions
LAS38096 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound.
科学的研究の応用
LAS38096 is widely used in scientific research due to its selective antagonism of the A2B adenosine receptor. Some of its applications include:
Chemistry: Studying the binding affinity and selectivity of adenosine receptor antagonists.
Biology: Investigating the role of A2B adenosine receptors in cellular signaling pathways.
Medicine: Exploring potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases.
Industry: Developing new drugs targeting the A2B adenosine receptor.
作用機序
LAS38096 は、A2B アデノシン受容体に選択的に結合し、拮抗作用を及ぼすことで効果を発揮します。この受容体は、炎症、免疫応答、細胞増殖など、さまざまな生理学的プロセスに関与しています。 受容体を阻害することで、this compound はこれらのプロセスを調節することができ、研究において貴重なツールとなっています 。
類似の化合物との比較
類似の化合物
タミナデナント: 類似の選択性と効力を有する別の A2B アデノシン受容体拮抗薬。
アデノシン拮抗薬-1: アデノシン A3 受容体拮抗薬として作用しますが、A2B 受容体に対する効果にも一部重複があります。
テオフィリン一水和物: アデノシン受容体も拮抗しますが、選択性は低い天然アルカロイド。
独自性
This compound は、A2B アデノシン受容体に対する高い選択性と効力により際立っています。その Ki 値は 17 nM で、他の多くの拮抗薬よりもはるかに低く、強い結合親和性を示しています。 これにより、A2B 受容体の精密な調節が必要な研究環境で特に有用になります 。
類似化合物との比較
Similar Compounds
Taminadenant: Another A2B adenosine receptor antagonist with similar selectivity and potency.
Adenosine antagonist-1: Acts as an adenosine A3 receptor antagonist but has some overlap in its effects on A2B receptors.
Theophylline monohydrate: A natural alkaloid that also antagonizes adenosine receptors but with less selectivity.
Uniqueness
LAS38096 stands out due to its high selectivity and potency for the A2B adenosine receptor. Its Ki value of 17 nM is significantly lower than that of many other antagonists, indicating its strong binding affinity. This makes it particularly useful in research settings where precise modulation of the A2B receptor is required .
特性
IUPAC Name |
4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIMMMBNUUYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471104 | |
| Record name | UNII-168SF9F04E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-22-7 | |
| Record name | LAS-38096 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-168SF9F04E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAS-38096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


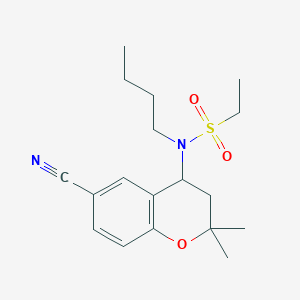

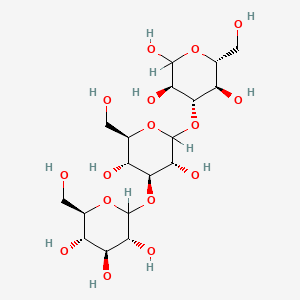
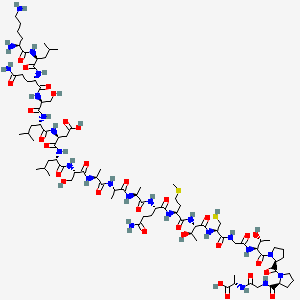


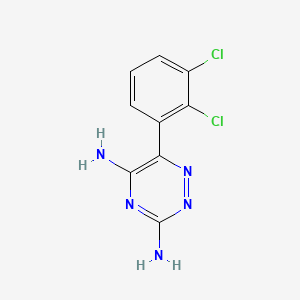
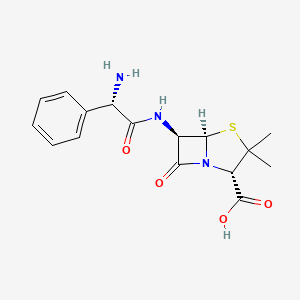
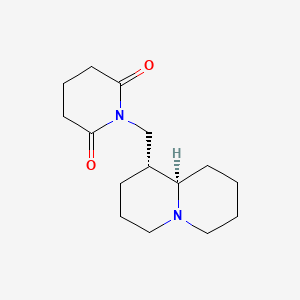
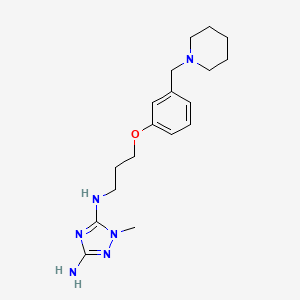
![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)
